molecular formula C16H19NO3S B2884324 4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide CAS No. 692763-14-7

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide

Cat. No. B2884324
CAS RN: 692763-14-7
M. Wt: 305.39
InChI Key: PFOZVVVJWABLDF-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide” is an organic compound . It is also known by other names such as Benzenesulfonic acid butyl amide, N-Butylbenzenesulfonamide, Plastomoll BMB, N-(n-Butyl)benzenesulfonamide, Dellatol BBS, and Plasthall BSA .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight of a similar compound, N-butylbenzenesulfonamide, is 213.297 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-butylbenzenesulfonamide is an oily, odorless, colorless liquid at ambient temperatures . It has a boiling point of 314°C and a slight solubility in water .

Scientific Research Applications

Structural and Molecular Analysis

  • Researchers have elucidated the crystal structure and chemical interactions of similar sulfonamide compounds. For instance, the synthesis and crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide showcased extensive π–π interactions and intermolecular hydrogen bonding, indicative of its potential molecular interactions in various applications (Balu & Gopalan, 2013).

Chemical Reactivity and Stability

  • The chemical behavior of sulfonamides under different conditions has been extensively studied. For instance, the alkyl splitting reaction of 4-acetylamino-N-(3,5-di-tert-butyl-4-hydroxybenzyl)benzenesulfonamide with alkali solution demonstrated unique reactivity, driven by the tendency of certain derivatives to eliminate specific compounds in the presence of bases (Oludina et al., 2015). Additionally, the copper(II) complexes with sulfonamides derived from 2-picolylamine indicated unique coordination compounds formation and highlighted the potential of these complexes in applications like chemical nucleases (Macías et al., 2006).

Biochemical Activities and Potential Therapeutic Applications

  • Certain sulfonamide compounds have been found to possess significant biochemical activities, such as inhibitory effects on specific enzymes. A study on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides revealed that these compounds have cytotoxic and carbonic anhydrase (CA) inhibitory effects, suggesting their potential as novel anticancer agents and enzyme inhibitors (Gul et al., 2016). Another study on microwave-assisted synthesis of similar sulfonamide derivatives also emphasized their cytotoxic activities and potential as lead compounds for further therapeutic development (Gul et al., 2017).

Catalytic Activity and Synthetic Applications

  • Sulfonamide derivatives have been employed in various synthetic applications due to their catalytic activities. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of sulfonamide compounds, have been synthesized and utilized as building blocks in organic synthesis, demonstrating their versatility and potential in facilitating various chemical transformations (Guinchard et al., 2005).

Antioxidant and Anti-glycation Activities

  • Recent studies have also explored the antioxidant and anti-glycation activities of sulfonamide compounds. For example, sulfanilamide Schiff base metal chelates were synthesized and displayed significant activities, providing insights into the potential therapeutic applications of these compounds in managing oxidative stress and glycation-related disorders (Yaqoob et al., 2022).

Safety And Hazards

N-butylbenzenesulfonamide is stable under normal conditions of use. It should be kept away from heat, open flames, and other potential sources of ignition. It is also advised to avoid contact with strong oxidizing agents and strong acids . Ingestion or inhalation may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion .

properties

IUPAC Name

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(2,3)12-7-9-15(10-8-12)21(19,20)17-13-5-4-6-14(18)11-13/h4-11,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOZVVVJWABLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(3-hydroxyphenyl)benzenesulfonamide

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